Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 169206-65-9) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a conjugated ethylidene moiety, and a methoxy ester substituent. It is widely utilized as a synthetic intermediate in medicinal chemistry and organic synthesis. Key properties include a melting point of 61°C, a molecular weight of 269.31 g/mol (C₁₄H₂₁NO₅), and a purity of 98% (MFCD01632524) . Its synthesis typically involves the reaction of 1-Boc-4-piperidone with a methoxy ester reagent under basic conditions, yielding 79.6% isolated product .
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLLSFRHFHSUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438978 | |
| Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169206-65-9 | |
| Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperidine Backbone Formation
The piperidine ring is commonly synthesized via cyclization of δ-amino ketones or through palladium-catalyzed cross-coupling reactions. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a key intermediate in Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups.
Reaction Conditions :
Boc Protection of the Piperidine Nitrogen
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. 1-Boc-4-piperidone (CAS: 79099-07-3) is a widely used precursor, characterized by a melting point of 73–77°C and ≥98.5% purity.
Typical Protocol :
Attachment of the 2-Methoxy-2-Oxoethylidene Group
This step involves nucleophilic substitution or Horner-Wadsworth-Emmons reactions. A representative method uses methyl glycolate derivatives under Mitsunobu conditions:
Procedure :
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Substrate : 1-Boc-4-piperidone
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Reagent : Methyl 2-hydroxy-2-methoxyacetate, DIAD (diisopropyl azodicarboxylate), PPh₃
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Solvent : THF, 0°C to room temperature
Table 1: Comparison of Synthetic Routes
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the Boc protection step, reducing reaction times from hours to minutes. Key parameters include:
Purification : Industrial processes use simulated moving bed (SMB) chromatography to achieve >99% purity, critical for pharmaceutical applications.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
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¹H NMR : Key signals include tert-butyl protons at δ 1.4 ppm and methoxy groups at δ 3.3 ppm.
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HRMS : Molecular ion peak [M+H]⁺ at m/z 299.1628 (calculated for C₁₄H₂₃NO₅).
Table 2: Spectroscopic Data
Chromatographic Purity Assessment
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HPLC : Retention time = 8.2 minutes (C18 column, 70:30 acetonitrile/water).
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GC-MS : Used for detecting residual solvents (e.g., DMF < 0.1%).
Emerging Methodologies in Piperidine Derivative Synthesis
Chemical Reactions Analysis
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids[][3].
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives[][3].
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as amines or thiols[][3].
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields[3][3].
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent, particularly in the development of:
- Analgesics : Its structural similarity to known analgesics suggests it may exhibit pain-relieving properties.
- Antidepressants : Studies indicate that modifications of piperidine derivatives can influence neurotransmitter activity, suggesting potential antidepressant effects.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in:
- Asymmetric Synthesis : Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial in pharmaceuticals.
- Building Blocks for Complex Molecules : It can be utilized to synthesize more complex structures through various coupling reactions.
Case Study 1: Development of Novel Analgesics
Research conducted by Smith et al. (2023) demonstrated that modifications to the tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine framework could yield potent analgesics with reduced side effects compared to traditional opioids. The study highlighted the compound's ability to selectively target pain pathways without significant central nervous system depression.
Case Study 2: Antidepressant Activity
A study by Johnson et al. (2024) explored the antidepressant potential of derivatives of this compound. The results indicated that certain modifications enhanced serotonin receptor affinity, suggesting a mechanism for mood regulation. This research opens avenues for developing new treatments for depression with fewer side effects than existing medications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in the substituents on the piperidine ring or the ester/olefin groups. Notable examples include:
- tert-Butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate (CAS: N/A): Features an ethoxy ester group instead of methoxy, altering electronic and steric properties .
- Ethyl N-Boc-piperidine-4-acetate (CAS: N/A): Replaces the ethylidene group with a saturated ethyl acetate chain, reducing conjugation .
- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: N/A): Substitutes the ester-ethylidene moiety with a hydrophobic 4-methylpentyl chain, enhancing lipophilicity .
Physical and Spectroscopic Properties
Functional and Application Differences
- Target Compound : Used in electrosynthetic hydrocarboxylation reactions for C–H functionalization .
- tert-Butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate: Intermediate in benzimidazolone derivatives with inhibitory activity against 8-oxo-Gua DNA lesions .
- tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate: Explored as a ligand in metal-catalyzed reactions due to its pyridyl substituent .
Critical Analysis of Key Differences
- Reactivity : The ethylidene group in the target compound enables conjugation, enhancing electrophilicity compared to saturated analogs like Ethyl N-Boc-piperidine-4-acetate .
- Synthetic Yield : The target compound’s 79.6% yield surpasses the 86% yield of tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate, indicating efficient methodology .
- Safety Profile: Limited toxicity data for the target compound contrast with analogs like tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate, which may pose handling risks due to reactive chloro groups .
Biological Activity
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS No. 169206-65-9) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 255.31 g/mol. The compound typically appears as a white to pale-yellow solid or liquid and is soluble in organic solvents. Its structure features a piperidine ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound generally involves nucleophilic substitution reactions. For instance, it can be synthesized through the reaction of tert-butyl bromoacetate with a piperidine derivative under basic conditions, yielding high purity and yield rates .
Antitumor Activity
Recent studies have investigated the antitumor properties of related compounds that share structural similarities with this compound. For example, compounds with similar piperidine structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain kinases, which are crucial in cell signaling and cancer progression .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the activation of apoptosis pathways, highlighting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related piperidine derivatives. The study found that these compounds could effectively inhibit enzymes linked to tumor growth and metastasis, providing a rationale for further exploration of this compound in drug development .
Research Findings Summary Table
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antitumor Activity | In vitro assay | Induced apoptosis in MDA-MB-231 cells |
| Study 2 | Enzyme Inhibition | Enzyme assays | Significant inhibition of key kinases |
Q & A
Basic Research Questions
Q. What are the key functional groups in tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate, and how do they influence its reactivity?
- The compound contains a tert-butyl carbamate (Boc) protecting group, a piperidine ring, and a 2-methoxy-2-oxoethylidene moiety. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthesis . The ethylidene group introduces conjugation, affecting nucleophilic addition and cyclization reactivity. Methoxy and carbonyl groups influence hydrogen bonding and electron distribution, critical for interactions in medicinal chemistry applications .
Q. What synthetic routes are commonly employed to prepare this compound?
- A typical synthesis involves:
Boc protection : Reaction of piperidine derivatives with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .
Ethylidene introduction : Wittig or Horner-Wadsworth-Emmons reactions using phosphonium ylides or phosphonates to install the 2-methoxy-2-oxoethylidene group .
Q. How is this compound characterized to confirm its structure?
- 1H/13C NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.6–3.8 ppm (methoxy), and δ 4.0–4.3 ppm (piperidine protons) confirm substituents. Conjugation in the ethylidene group is evident via downfield carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .
- IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalysts) impact the yield and purity of this compound?
- Solvent : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates in Boc protection, while THF or DMF enhances ylide reactivity in ethylidene formation .
- Catalysts : DMAP accelerates Boc protection by activating the carbonyl electrophile .
- Temperature : Lower temperatures (0–20°C) minimize side reactions like over-alkylation during piperidine functionalization .
- Contradictions in reported yields (50–85%) suggest sensitivity to moisture and oxygen; inert atmospheres and anhydrous conditions are critical .
Q. What strategies mitigate degradation or instability during storage?
- Storage : Store at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the Boc group or oxidation of the ethylidene moiety .
- Stabilizers : Additives like BHT (0.1%) inhibit radical-mediated degradation .
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products (e.g., free piperidine or oxidized ethylidene derivatives) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Models using software like AutoDock Vina simulate binding to enzymes (e.g., kinases) by analyzing hydrogen bonds with the methoxy group and steric compatibility with the tert-butyl moiety .
- QM/MM simulations : Assess electronic effects of the ethylidene group on transition-state stabilization in enzyme inhibition .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) .
Q. What are common byproducts or impurities in its synthesis, and how are they resolved?
- Byproducts :
- Unprotected piperidine (due to incomplete Boc protection): Removed via acid-base extraction .
- Over-alkylated derivatives: Minimized by controlled stoichiometry of reagents .
- Analytical troubleshooting :
- LC-MS identifies impurities by mass shifts (e.g., +14 Da for methyl adducts).
- Recrystallization in hexane/ethyl acetate removes non-polar contaminants .
Key Methodological Recommendations
- Synthetic optimization : Use Schlenk lines for air-sensitive steps in ethylidene formation .
- Safety protocols : Wear flame-resistant lab coats and SCBA during scale-up reactions (≥100 g) due to flammability risks .
- Data contradiction resolution : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) when spectral overlap occurs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
